2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-4-(methylsulfanyl)butanoic acid
Description
2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-4-(methylsulfanyl)butanoic acid is a synthetic carboxamide derivative characterized by a substituted phenylformamido group and a methylsulfanyl side chain. The compound features a chloro substituent at the 2-position and a dimethylsulfamoyl group at the 5-position of the phenyl ring, which likely enhances its electronic and steric properties. The methylsulfanyl moiety at the 4-position of the butanoic acid backbone may influence solubility and metabolic stability.
Properties
IUPAC Name |
2-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5S2/c1-17(2)24(21,22)9-4-5-11(15)10(8-9)13(18)16-12(14(19)20)6-7-23-3/h4-5,8,12H,6-7H2,1-3H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGAVPVKTSUIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC(CCSC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several carboxamide derivatives, as outlined below.
Structural Analogues
2.1.1 Substituent Variations
- Target Compound: Phenyl Ring: 2-chloro-5-(dimethylsulfamoyl) substituents. Backbone: 4-(methylsulfanyl)butanoic acid.
- 2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA): Phenyl Ring: Cyclohexylcarbamoyl substituent. Backbone: Identical 4-(methylsulfanyl)butanoic acid .
- 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic Acid: Phenyl Ring: 2-methoxy substituent. Backbone: Identical 4-(methylsulfanyl)butanoic acid . Key Difference: The methoxy group is less electronegative than chlorine, reducing electron-withdrawing effects. This may decrease acidity of the formamido group and influence hydrogen-bonding interactions.
- 2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic Acid: Heterocyclic Ring: Furan-2-yl substituent. Backbone: Identical 4-(methylsulfanyl)butanoic acid . Key Difference: The furan ring introduces aromatic π-electron density, which could enhance interactions with hydrophobic pockets or metal ions in biological targets.
2.1.2 Physicochemical Properties
Notes:
- The dimethylsulfamoyl moiety may improve solubility in polar solvents due to its sulfonamide group, contrasting with the lipophilic cyclohexylcarbamoyl group in 2CA4MBA .
Pharmacological Implications
- Target vs. 2CA4MBA : The chloro-dimethylsulfamoyl group may confer stronger interactions with charged or polar residues in enzyme active sites compared to the neutral cyclohexylcarbamoyl group. This could enhance inhibitory potency in targets like proteases or kinases.
- Target vs.
- Target vs. Furan Derivative : The furan ring’s π-electron density in the analogue might favor interactions with aromatic or metal-binding domains absent in the target compound, suggesting divergent target profiles .
Metabolic and Transport Considerations
- The methylsulfanyl moiety in all compounds may undergo oxidation to sulfoxide or sulfone metabolites, affecting half-life.
- The dimethylsulfamoyl group in the target compound could modulate interactions with ATP-binding cassette (ABC) transporters (e.g., MRP2 or BCRP), which are critical for intestinal efflux and bioavailability .
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